molecular formula C21H16ClF2N3O B10935932 4-[chloro(difluoro)methyl]-6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

4-[chloro(difluoro)methyl]-6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10935932
M. Wt: 399.8 g/mol
InChI Key: BZECGXKMDUJOHP-UHFFFAOYSA-N
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Description

4-{4-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a phenyl group, and a chlorodifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may require catalysts or specific solvents to achieve high yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may yield a variety of functionalized derivatives, depending on the nature of the substituent.

Scientific Research Applications

4-{4-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a ligand to investigate receptor binding.

    Medicine: This compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

    Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{4-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER include other pyrazolo[3,4-b]pyridine derivatives and phenyl ethers. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of 4-{4-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER lies in its specific combination of functional groups and its potential for diverse applications. Its chlorodifluoromethyl and phenyl methyl ether substituents contribute to its distinct reactivity and interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H16ClF2N3O

Molecular Weight

399.8 g/mol

IUPAC Name

4-[chloro(difluoro)methyl]-6-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C21H16ClF2N3O/c1-13-19-17(21(22,23)24)12-18(14-8-10-16(28-2)11-9-14)25-20(19)27(26-13)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

BZECGXKMDUJOHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)Cl)C4=CC=CC=C4

Origin of Product

United States

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